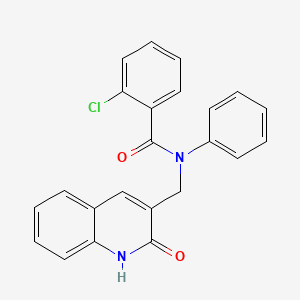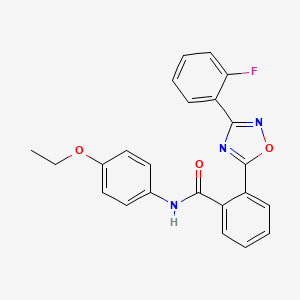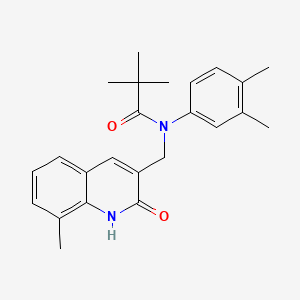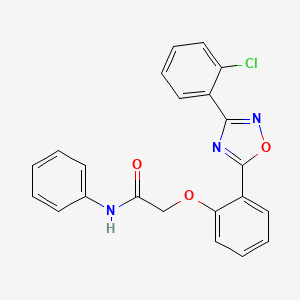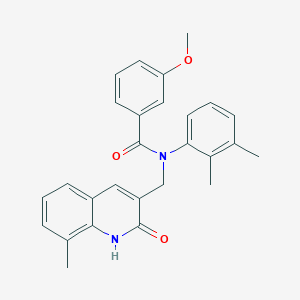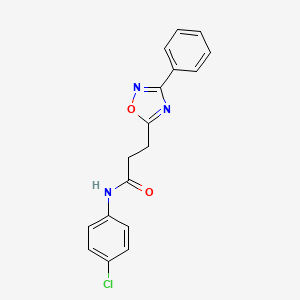
N-(4-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, commonly known as CPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 342.81 g/mol. In
科学的研究の応用
CPPO has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, CPPO has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. CPPO has also been studied for its potential use as an antifungal agent. In materials science, CPPO has been used as a building block for the synthesis of novel materials. In analytical chemistry, CPPO has been used as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of CPPO is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. CPPO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. CPPO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
CPPO has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CPPO inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. CPPO has also been shown to inhibit the growth of fungal cells by disrupting the cell membrane. In addition, CPPO has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using CPPO in lab experiments is its versatility. CPPO can be easily modified to incorporate different functional groups, making it a useful building block for the synthesis of novel materials. In addition, CPPO is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using CPPO in lab experiments is its potential toxicity. CPPO has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research involving CPPO. One area of interest is the development of CPPO-based materials for use in electronic devices. CPPO has been shown to have semiconducting properties, which may make it useful in the development of electronic components. Another area of interest is the development of CPPO-based drugs for the treatment of cancer and fungal infections. Finally, there is potential for CPPO to be used as a fluorescent probe for the detection of other biomolecules, such as proteins and nucleic acids.
Conclusion:
In conclusion, CPPO is a versatile chemical compound that has potential applications in various fields. Its ease of synthesis and versatility make it a useful building block for the synthesis of novel materials. CPPO has also been shown to exhibit anticancer and antifungal activity, as well as antioxidant activity. However, its potential toxicity may limit its use in certain applications. Future research involving CPPO may focus on the development of CPPO-based materials and drugs, as well as the use of CPPO as a fluorescent probe.
合成法
CPPO can be synthesized via a multi-step process involving the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 4-chlorophenylhydrazone. The final step involves the reaction of 4-chlorophenylhydrazone with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form CPPO.
特性
IUPAC Name |
N-(4-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-13-6-8-14(9-7-13)19-15(22)10-11-16-20-17(21-23-16)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDWMWORRCJLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
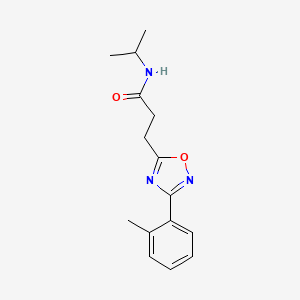

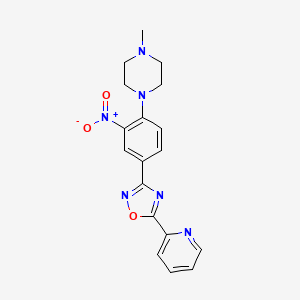

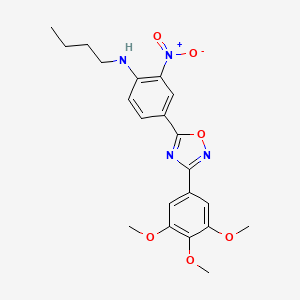

![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)
![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)

